molecular formula C5H4ClN3O B1586017 6-Chloropyrazine-2-carboxamide CAS No. 36070-79-8

6-Chloropyrazine-2-carboxamide

Cat. No. B1586017
CAS RN: 36070-79-8
M. Wt: 157.56 g/mol
InChI Key: JEERXOCCQAMKAF-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carboxamide, also known as 6-chloropyrazine-2-carboxylic acid amide, is a heterocyclic organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications, including in medicinal chemistry, organic synthesis, and drug discovery. 6-Chloropyrazine-2-carboxamide has been extensively studied and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Summary of the Application

6-Chloropyrazine-2-carboxamide is used in the synthesis of various derivatives with potential antimicrobial and antibacterial properties . These derivatives are tested against different strains of bacteria and fungi for their inhibitory effects .

Methods of Application or Experimental Procedures

The starting compound, 3-chloropyrazine-2-carboxamide, undergoes aminolysis with variously substituted benzylamines under different conditions . This results in a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides . These compounds are then tested for their antimicrobial and antibacterial activities .

Results or Outcomes

The compound 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has shown significant antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL . Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, has shown antifungal activity against Trichophyton mentagrophytes, with an MIC of 15.62 µmol/L .

Antifungal Applications

Summary of the Application

6-Chloropyrazine-2-carboxamide derivatives have shown promising antifungal activity against Trichophyton mentagrophytes .

Methods of Application or Experimental Procedures

The compound 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is synthesized and tested for its antifungal activity .

Results or Outcomes

The compound showed significant antifungal activity against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) of 31.25 μmol·mL -1 .

Photosynthesis Inhibition

Summary of the Application

Some derivatives of 6-Chloropyrazine-2-carboxamide have been found to inhibit photosynthesis .

Methods of Application or Experimental Procedures

The compounds 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide are synthesized and their effects on the rate of oxygen evolution in spinach chloroplasts are tested .

Results or Outcomes

The compounds showed significant inhibition of oxygen evolution rate in spinach chloroplasts, with IC50 values of 41.9 μmol·L -1 and 49.5 μmol·L -1 respectively .

properties

IUPAC Name

6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEERXOCCQAMKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361623
Record name 6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrazine-2-carboxamide

CAS RN

36070-79-8
Record name 6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrazine-2-carboxamide
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Synthesis routes and methods I

Procedure details

To a stirred solution of 84.0 g (0.744 mol) of N-(2-aminoethyl)-N-methyl-1,2-ethanediamine (see U.S. Pat. No. 3,201,472 for an example of how to obtain this material) in 700 ml of tetrahydrofuran was added 88.6 g (0.372 mol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole in 10 portions over 1.5 hours. After 1 hour at ambient temperature the reaction mixture was filtered and concentrated to 300 ml. The solution was added dropwise to 1.4 liters of ether with vigorous stirring. The solid was filtered, washed with ether and dried. There was obtained 74.3 g (0.258 mol, 70%) of 3,5-diamino-N-2-[(2-aminoethyl)methylamino]ethyl]-6-chloropyrazinecarboxamide. A sample was filtered through a pad of silica gel and eluted with 5:95 (v/v) methanol:methylene chloride saturated wth ammonia gas; mp 138°-139.5° C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
88.6 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-pyrazine carboxylic acid (2.00 g, 12.62 mmol) in DMF (7 mL) was cooled to −40° C. NMP (2.77 mL, 25.23 mmol) and isobutyl chloroformate 3.27 mL, 25.23 mmol) were added. The temperature was allowed to increase to −20° C. during 20 min and then NH4OH was added. A precipitate was rapidly formed and after 15 min it was filtered off and washed with water. Crystallization from EtOH gave the title compound (670 mg, 34%) as light-brown needles.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
34%

Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,201,472 as an example of how to obtain this material) in 700 ml of tetrahydrofuran was added 88.6 g (0.372 mol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole (see U.S. Pat. No. 4,029,816 as an example of how to obtain this material) in 10 portions over 1.5 hours. After 1 hour at ambient temperature the reaction mixture was filtered and concentrated to 300 ml. The solution was added dropwise to 1.4 liters of ether with vigorous stirring. The solid was filtered, washed with ether and dried. There was obtained 74.3 g (0.258 mol, 70%) of 3,5-diamino-N-[2-(2-aminoethyl)methylamino]ethyl]-6-chloropyrazinecarboxamide. A sample was filtered through a pad of silica gel and eluted with 5:95 (v/v) methanol:methylene chloride saturated with ammonia gas; mp 138°-139.5° C.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dichloropyrazine (50 mg, 0.34 mmol) in DMF (1 mL) was added a solution of potassium cyanide (24 mg, 0.37 mmol) in H2O (1 mL). After stirring for 3 h at 100° C., the reaction mixture was cooled to r.t., poured into H2O (10 mL) and extracted with EtOAc three times. The combined organic layer was dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (silica gel, EtOAc:Hexane, 3:7) to give 15 mg of the desired product. Yield: 32%.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyrazine-2-carboxamide
Reactant of Route 2
6-Chloropyrazine-2-carboxamide
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6-Chloropyrazine-2-carboxamide
Reactant of Route 4
6-Chloropyrazine-2-carboxamide
Reactant of Route 5
6-Chloropyrazine-2-carboxamide
Reactant of Route 6
6-Chloropyrazine-2-carboxamide

Citations

For This Compound
67
Citations
B Servusová, D Eibinová, M Doležal, V Kubíček… - Molecules, 2012 - mdpi.com
A series of twelve amides was synthesized via aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. Compounds were characterized with analytical …
Number of citations: 48 www.mdpi.com
B Servusova-Vanaskova, O Jandourek, P Paterova… - …, 2015 - pubs.rsc.org
… A portion of originating N-benzyl-6-chloropyrazine-2-carboxamide (1) reacted further with … More importantly, compounds 1a–e derived from N-benzyl-6-chloropyrazine-2-carboxamide (1…
Number of citations: 16 pubs.rsc.org
J Jampilek, M Dolezal, J Kunes… - Current organic …, 2005 - ingentaconnect.com
A new method of 5-chloropyrazine-2-carbonitrile preparation in a regioselective fashion and the study of the coupling of the pyrazine ring with variously substituted benzenethiols are …
Number of citations: 26 www.ingentaconnect.com
J Krinková, M Doležal, J Hartl, V Buchta, M Pour - Il Farmaco, 2002 - Elsevier
… 5-Alkyl-6-chloropyrazine-2-carboxamide (0.1 mol) and the corresponding sodium thioalcoholate or thiophenolate (0.1 mol) were dissolved in anhydrous N,N-dimethylformamide (150 ml…
Number of citations: 39 www.sciencedirect.com
B Servusová, P Paterová, J Mandíková… - Bioorganic & Medicinal …, 2014 - Elsevier
… The target structures were prepared from the corresponding 5-chloro (1) or 6-chloropyrazine-2-carboxamide (2) by nucleophilic substitution of chlorine by various non-aromatic amines (…
Number of citations: 35 www.sciencedirect.com
A Rajendran, V Thiagarajan, B Rajendar… - … et Biophysica Acta (BBA …, 2009 - Elsevier
… We report here the synthesis and the nucleobase recognition ability of 3,5-diamino-N-(3-aminopropyl)-6-chloropyrazine-2-carboxamide. This ligand is found to be useful for the …
Number of citations: 10 www.sciencedirect.com
B Servusova-Vanaskova, O Jandourek, P Paterova… - core.ac.uk
… A portion of originating N-benzyl-6chloropyrazine-2-carboxamide (1) reacted further with excess of benzylamine and yielded N-benzyl-6-benzylaminopyrazine2-carboxamide (1′, …
Number of citations: 0 core.ac.uk
A Vetrivel, J Ramasamy, S Natchimuthu… - Journal of …, 2023 - Taylor & Francis
… Four top leads namely ZINC3851967 N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide, ZINC4024175 4-Amino-1-[(2R,3S,4S,5S)-3,4-dihydroxy-5-(…
Number of citations: 2 www.tandfonline.com
L Tumova, J Tuma, M Dolezal - Molecules, 2011 - mdpi.com
… The flavonolignan production in callus culture after elicitation with N-(5-bromo-2-hydroxyphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide was also increased by about 1039% (24 h …
Number of citations: 31 www.mdpi.com
NI Nikishkin, J Huskens, SA Ansari… - New journal of …, 2013 - pubs.rsc.org
… The corresponding acylation of 3 and 5 with 6-chloropyrazine-2-carbonyl chloride (7) gave calix[4]arenes 9 and 11, bearing two and four 6-chloropyrazine-2-carboxamide moieties, in 87…
Number of citations: 10 pubs.rsc.org

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